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Compound of Interest

Compound Name: Dimethyl malate

Cat. No.: B1330388

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the *H and 13C Nuclear Magnetic Resonance
(NMR) spectra of dimethyl malate. It serves as a valuable resource for the structural
elucidation and purity assessment of this important chiral building block in organic synthesis
and drug development. This document presents a detailed comparison with related malate
esters, supported by experimental data and protocols.

Introduction to Dimethyl Malate

Dimethyl malate is the dimethyl ester of malic acid, a dicarboxylic acid that plays a role in the
citric acid cycle.[1] Its chemical formula is CsH100s, and it has a molecular weight of 162.14
g/mol .[1] The presence of a stereocenter makes it a valuable chiral synthon in the synthesis of
various complex organic molecules. Accurate spectroscopic analysis is crucial for confirming its
structure and purity.

'H and **C NMR Spectral Data

The following tables summarize the experimental *H and 3C NMR data for dimethyl malate
and two comparable malate esters: diethyl malate and dibutyl malate. All data is referenced to
tetramethylsilane (TMS) at 0.00 ppm.

Table 1. 1H NMR Spectral Data of Malate Esters (in CDCl3)
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. . Coupling
Proton Chemical Shift L
Compound . Multiplicity Constant (J)
Assignment (0) (ppm)
(Hz)
Dimethyl Malate -CH(OH)- 4.53 dd 6.4,4.0
-OCHs (on C1) 3.81 s -
-OCHs (on C4) 3.72 s -
-CH2- 2.84 d 6.4
-OH 3.52 d 4.0
Diethyl Malate -CH(OH)- 4.45 dd 6.5,4.2
-OCH2CHs (on
4.25 q 7.1
C1)
-OCH2CHs (on
4.18 q 7.1
C4)
-CH2- 2.78 d 6.5
-OH 3.45 d 4.2
-OCH2CHs 1.28 t 7.1
-OCH2CHs 1.25 t 7.1
Dibutyl Malate -CH(OH)- 4.43 t 5.6
-OCHz- (on C1) 4.18 t 6.7
-OCHa- (on C4) 4.11 t 6.7
-CH2- 2.76 d 5.6
-OH 3.40 (br s) brs -
OCH2CH2CH:2C 1.63 m -
Hs
- 1.39 m -
OCH2CH2CH2C
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-CHs 0.93 t 7.4

Table 2: 13C NMR Spectral Data of Malate Esters (in CDCIs)
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Compound Carbon Assignment Chemical Shift (8) (ppm)
Dimethyl Malate C=0 (on C1) 173.8
C=0 (on C4) 170.9

-CH(OH)- 67.2

-OCHs (on C1) 52.8

-OCHs (on C4) 51.9

-CH2- 38.4

Diethyl Malate C=0 (on C1) 1735
C=0 (on C4) 170.6

-CH(OH)- 67.4

-OCH2CHs (on C1) 61.8

-OCH2CHs (on C4) 60.9

-CH2- 38.6

-OCH2CHs 14.1

Dibutyl Malate C=0 (on C1) 173.4
C=0 (on C4) 170.5

-CH(OH)- 67.5

-OCHz- (on C1) 65.5

-OCHz- (on C4) 64.7

-CHa- 38.7

-O-CH2-CH:- 30.6

-O-CH2-CH2-CHa- 19.1

-CHs 13.6

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Experimental Protocol

A standard protocol for acquiring high-quality *H and 13C NMR spectra of dimethyl malate is as
follows:

1. Sample Preparation:
o Weigh approximately 10-20 mg of dimethyl malate for tH NMR and 50-100 mg for 3C NMR.

» Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCIs)
containing 0.03% (v/v) TMS as an internal standard.

o Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution
through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR
tube.[2]

2. NMR Data Acquisition:
e Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

e For *H NMR, acquire the spectrum with a sufficient number of scans to achieve a good
signal-to-noise ratio. A spectral width of 0-12 ppm is typically appropriate.

e For 3C NMR, acquire a proton-decoupled spectrum to simplify the signals to singlets. A
higher number of scans will be required compared to the *H spectrum due to the lower
natural abundance of the 13C isotope.

3. Data Processing:
e Process the raw data by applying a Fourier transform.
¢ Phase the spectra and calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

 Integrate the signals in the H NMR spectrum to determine the relative number of protons for
each resonance.

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1330388?utm_src=pdf-body
https://www.benchchem.com/product/b1330388?utm_src=pdf-body
https://nmr.chem.umn.edu/samprep.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330388?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Visualization of Dimethyl Malate Structure and NMR
Correlations

The following diagram illustrates the chemical structure of dimethyl malate and highlights the
proton and carbon environments that give rise to the observed NMR signals.
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Caption: Structure of Dimethyl Malate with NMR Signal Correlations.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [A Comparative Guide to the *H and 3C NMR Analysis
of Dimethyl Malate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1330388#1h-nmr-and-13c-nmr-analysis-of-dimethyl-
malate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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